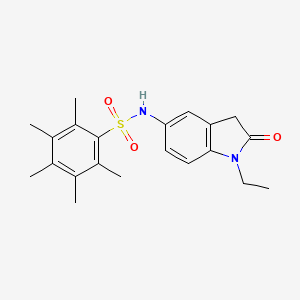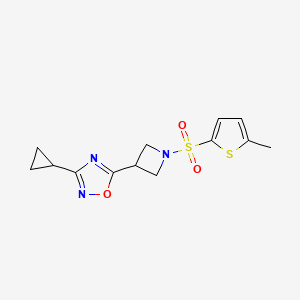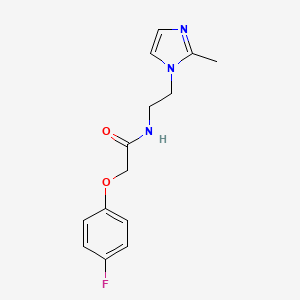![molecular formula C11H17NO3 B2394818 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224139-03-9](/img/structure/B2394818.png)
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one, also known as NVP-BEZ235, is a potent dual inhibitor of PI3K and mTOR. It has been extensively studied for its potential in cancer therapy due to its ability to target two important signaling pathways involved in cell growth and survival.
Mécanisme D'action
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one works by inhibiting two important signaling pathways involved in cell growth and survival: PI3K and mTOR. PI3K is a kinase that activates a signaling pathway involved in cell growth, survival, and metabolism. mTOR is a kinase that regulates protein synthesis and cell growth. By inhibiting both of these pathways, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can affect glucose metabolism and insulin signaling, which may have implications for its potential use in treating diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its potency and specificity for PI3K and mTOR. This makes it a valuable tool for studying these signaling pathways in cancer cells. However, one limitation of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its solubility, which can make it difficult to administer in vivo. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have off-target effects, which can complicate its interpretation in lab experiments.
Orientations Futures
There are several future directions for the study of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in treating other diseases, such as neurodegenerative disorders. Finally, further research is needed to better understand the off-target effects of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one and how they may affect its use in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one involves several steps, including the reaction of 2-amino-6-chloro-benzonitrile with 2-bromo-1-(4-morpholinyl)ethanone to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)benzonitrile. This compound is then reacted with 2-chloro-4,5-difluorobenzonitrile to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)-4,5-difluorobenzonitrile. Finally, the compound is subjected to a Suzuki coupling reaction with 4-(4-methyl-2,6-dioxo-1-piperidinyl)-2-butyn-1-ol to produce 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one.
Applications De Recherche Scientifique
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. It has also been studied for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[3-(oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-11(13)12-5-7-14-8-9(12)10-4-3-6-15-10/h2,9-10H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVDNDTVMZWQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

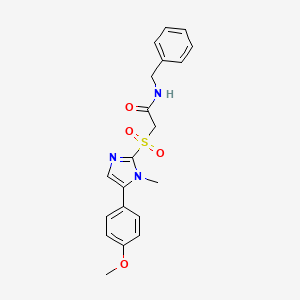

![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)
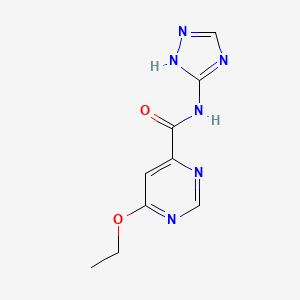
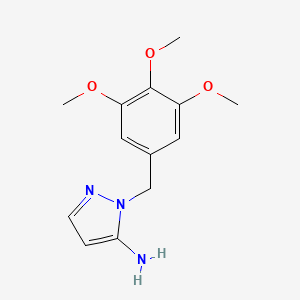
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
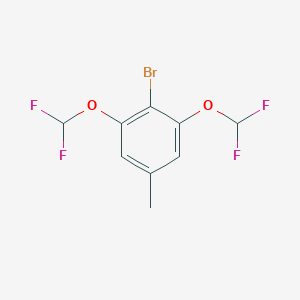
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
